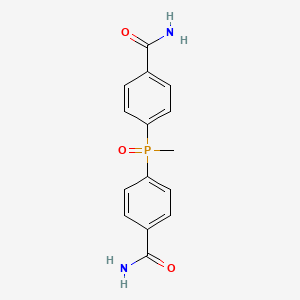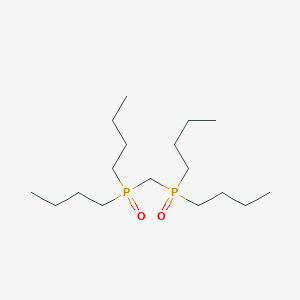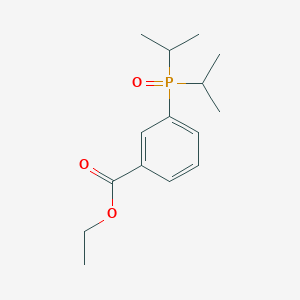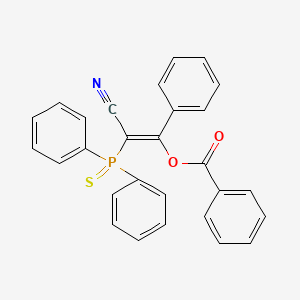
4,4'-(methylphosphoryl)dibenzamide
Descripción general
Descripción
4,4'-(methylphosphoryl)dibenzamide, commonly known as MPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPD is a small molecule that is highly soluble in water, making it an ideal candidate for use in various biochemical and physiological experiments. In
Mecanismo De Acción
The mechanism of action of MPD is not fully understood, but it is believed to act as an intercalating agent, binding to the DNA helix and causing structural changes that affect the function of various proteins. MPD has been shown to inhibit the activity of various enzymes involved in DNA replication and repair, and it may also induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPD has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that MPD can inhibit the activity of various enzymes involved in DNA replication and repair, including topoisomerases and DNA polymerases. MPD has also been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPD is its high solubility in water, which makes it an ideal candidate for use in various biochemical and physiological experiments. MPD is also relatively easy to synthesize, and the purity of the compound can be easily verified using various analytical techniques. However, one of the main limitations of MPD is its potential toxicity, which may limit its use in certain experiments. It is important to use caution when working with MPD and to follow proper safety protocols.
Direcciones Futuras
There are a number of future directions for research on MPD. One area of research is the development of new drugs based on the structure of MPD. Researchers are currently exploring the potential of MPD derivatives as anticancer agents, and there is also interest in using MPD as a probe for the study of DNA-protein interactions. Another area of research is the development of new methods for the synthesis of MPD, which could lead to more efficient and cost-effective production of the compound. Overall, the study of MPD has the potential to lead to new insights into the mechanisms of DNA replication, repair, and cancer development, and could ultimately lead to the development of new therapies for a range of diseases.
Aplicaciones Científicas De Investigación
MPD has been extensively studied for its potential applications in scientific research. One of the main applications of MPD is in the study of DNA-protein interactions. MPD has been used as a probe to investigate the binding of various proteins to DNA, and its high solubility in water makes it an ideal candidate for use in such experiments. MPD has also been used in the study of DNA damage and repair mechanisms, as well as in the development of new drugs for the treatment of cancer.
Propiedades
IUPAC Name |
4-[(4-carbamoylphenyl)-methylphosphoryl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N2O3P/c1-21(20,12-6-2-10(3-7-12)14(16)18)13-8-4-11(5-9-13)15(17)19/h2-9H,1H3,(H2,16,18)(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQPEEGTWAQHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CC=C(C=C1)C(=O)N)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Methylphosphoryl)dibenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-cyclohexyl-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B3821089.png)
![4b,9b-dihydroxy-7,7-dimethyl-6,7,8,9b-tetrahydro-4bH-benzo[b]indeno[2,1-d]furan-9,10-dione](/img/structure/B3821102.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B3821116.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B3821124.png)

![4-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine](/img/structure/B3821140.png)



![[1-({1-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B3821163.png)
![N,N-diallyl-2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3821171.png)

![N-(3,4-dimethylphenyl)-2-[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]acetamide](/img/structure/B3821181.png)